molecular formula C10H17Cl2N3 B1400348 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride CAS No. 380222-98-0

1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride

Cat. No. B1400348
M. Wt: 250.17 g/mol
InChI Key: IRBLOPVVMUVLMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 380222-98-0 . It has a molecular weight of 250.17 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride” is 1S/C10H15N3.2ClH/c11-9-4-7-13(8-5-9)10-3-1-2-6-12-10;;/h1-3,6,9H,4-5,7-8,11H2;2*1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 250.17 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Privileged CGRP Receptor Antagonist Substructure : The compound is a key substructure in over 1000 unique CGRP receptor antagonists, with efficient syntheses developed for its production. These syntheses include chemoselective reductive amination and Pd-catalyzed amination using ammonia surrogates (Leahy et al., 2012).
  • Heterocyclic Aromatic Systems : The compound demonstrates significant basicity and participates in both electrophilic and nucleophilic substitutions. Its structure permits behaviors characteristic of nucleophilic aromatic substances, undergoing various chemical reactions (Ginsburg, 1967).
  • Synthesis of Conformationally Rigid Diamines : This compound is crucial in medicinal chemistry for synthesizing conformationally rigid diamines, offering a novel method for synthesizing such compounds, which are important for producing large quantities of medicinal compounds (Smaliy et al., 2011).

Pharmaceutical and Medicinal Chemistry Applications

  • Antibacterial Activity : Piperidine derivatives containing this compound show significant antibacterial activity. Syntheses under microwave irradiation have been developed for such compounds, emphasizing their potential in antibacterial applications (Merugu, Ramesh & Sreenivasulu, 2010).
  • Catalytic Applications : Chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives, using this compound, have been synthesized as potential stereoselective catalysts, highlighting its role in the synthesis of chiral molecules (Tian et al., 2012).
  • Antimalarial Activity : Derivatives of this compound have been evaluated for their potential in treating malaria. Some derivatives demonstrated significant activity against Plasmodium falciparum strains, suggesting a promising application in antimalarial therapy (Rodrigues et al., 2009).

Advanced Chemical Synthesis

  • Efficient Synthesis of Chiral Piperidines : The compound is used in the high-yielding synthesis of chiral piperidines, important in pharmaceutical research. The synthesis involves a tandem reductive amination−lactamization process, showcasing its versatility in organic synthesis (Mapes and Mani, 2007).
  • Aromatization of Cyclic Amines : It plays a role in the redox-neutral aromatization of cyclic amines, leading to the formation of pyrrole and pyridine derivatives. This process is significant for understanding the mechanism of pyrrole formation and outlines strategies for amine C-H functionalization (Ma et al., 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

1-pyridin-2-ylpiperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.2ClH/c11-9-4-7-13(8-5-9)10-3-1-2-6-12-10;;/h1-3,6,9H,4-5,7-8,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBLOPVVMUVLMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride

Synthesis routes and methods

Procedure details

A solution of tert-butyl (1-pyridin-2-ylpiperidin-4-yl)carbamate (0.64 g, 2.31 mmol) in HCl in Dioxane (4M, 3.5 ml), THF (2.5 ml) and MeOH (2 ml) was stirred at rt for 17 h. The reaction mixture was filtered, the residue washed with EtOAc and dried to give the title compound (0.49 mg, 85%) as a solid. 1H NMR (500 MHz, D2O): 7.91 (dd, 1H), 7.78 (d, 1H), 7.22 (d, 1H), 6.88 (t, 1H), 4.12 (d, 2H), 3.56-3.48 (m, 1H), 3.26 (t, 2H), 2.15 (d, 2H), 1.67 (dq, 2H); 13C NMR (D2O): 152.1, 144.7, 135.9, 113.3, 47.6, 44.7, 28.8; Mass Spectrum: M+H 178
Quantity
0.64 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride
Reactant of Route 4
1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride
Reactant of Route 6
1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.